
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine is a pyrimidine derivative that has recently gained attention in several fields of scientific research, including organic chemistry, pharmacology, and material science. This compound is known for its unique chemical structure, which includes a chloro group, a methyl group, and an oxan-3-yl group attached to a pyrimidine ring.
Méthodes De Préparation
The synthesis of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-chloro-6-methylpyrimidine with oxan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The oxan-3-yl group can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine has a wide range of scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Pharmacology: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Material Science: It is used in the development of new materials with unique properties.
Biology and Medicine: The compound is being studied for its potential use in the treatment of neurodegenerative diseases and as an antiviral and anticancer agent.
Mécanisme D'action
The mechanism of action of 4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in pharmacological applications, the compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
Comparaison Avec Des Composés Similaires
4-Chloro-6-methyl-2-(oxan-3-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities and selectivity for 5-HT1A receptors.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H13ClN2O |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
4-chloro-6-methyl-2-(oxan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-5-9(11)13-10(12-7)8-3-2-4-14-6-8/h5,8H,2-4,6H2,1H3 |
Clé InChI |
MGYKBBLANQYASV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2CCCOC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


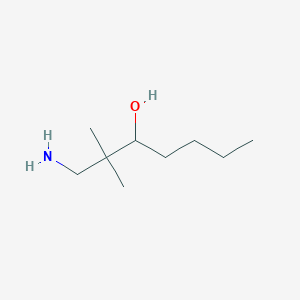
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
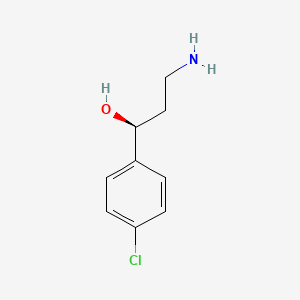
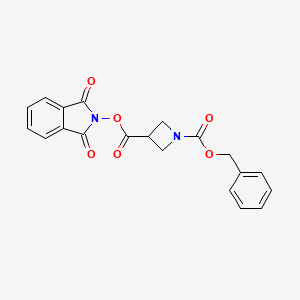
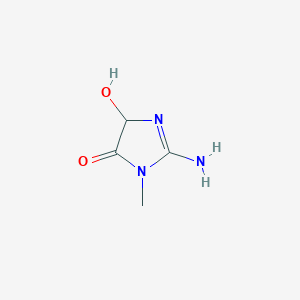


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
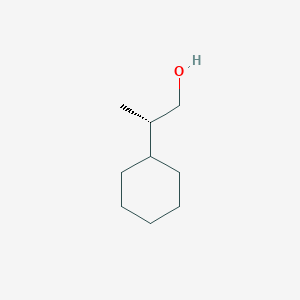
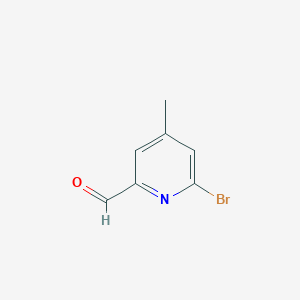
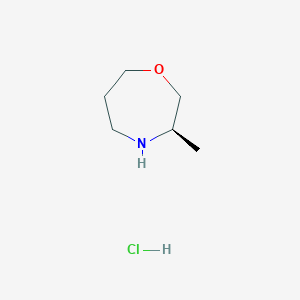
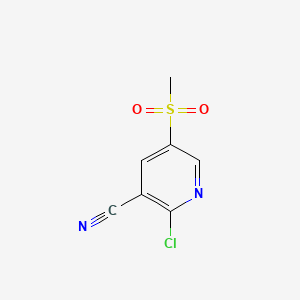
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)

